{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11;/h2-5H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJOWIOAVCZFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole can then be reacted with an appropriate amine to introduce the ethylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
- Electronic Effects : The 4-methoxy group in the target compound offers superior solubility compared to halogenated analogues (e.g., 4-Cl, 4-F) but may reduce passive diffusion across membranes due to increased polarity .
- Steric Considerations : Methyl-substituted analogues (e.g., CAS 1185295-39-9) exhibit lower molecular weights and simpler synthetic routes but lack the pharmacological versatility of methoxy derivatives .
Biological Activity
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, also known as MOPEH, is a compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of MOPEH, supported by relevant research findings and case studies.
- Chemical Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 255.70 g/mol
- CAS Number : 885953-52-6
The biological activity of MOPEH is attributed to its structural similarity to other bioactive compounds, particularly 4-methoxyphenethylamine. The oxadiazole ring in MOPEH is known to interact with various biological targets, leading to significant pharmacological effects. Research indicates that derivatives of oxadiazoles exhibit inhibitory effects on key enzymes involved in cancer progression and inflammation.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to MOPEH have shown IC₅₀ values around 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells . -
Mechanisms of Action :
- Targeting Enzymes : The mechanism involves inhibition of enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are crucial for cancer cell survival .
- Molecular Docking Studies : Recent studies using molecular docking techniques have identified potential binding sites for MOPEH on these enzymes, suggesting a pathway for its anticancer properties .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
MOPEH has been evaluated for its antimicrobial properties against various bacterial strains:
- Gram-positive Bacteria : Moderate activity was observed against strains like Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 137.43 µM .
Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In vitro studies have shown that MOPEH significantly reduces cell viability in several cancer types, suggesting its potential as a lead compound for new anticancer therapies.
- Inflammation Models : Animal models treated with MOPEH demonstrated reduced inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., hydrazides with nitriles) to form the oxadiazole ring, followed by alkylation and amine salt formation. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions like ring-opening .
- pH Control : Adjust to pH 7–8 during amine hydrochloride formation to ensure protonation without degrading the oxadiazole ring .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol for >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm, ethylamine protons at δ 2.8–3.1 ppm) .
- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to confirm purity (>98%) and detect byproducts .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 294.1) corroborates molecular weight .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions; buffer solutions (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC to assign carbon-proton correlations and ROESY to confirm spatial proximity of the ethylamine chain to the oxadiazole ring .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., C14H18ClN3O2, space group P2₁/c) .
Q. What strategies optimize yield in multi-step syntheses involving oxadiazole intermediates?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
- Catalysis : Use ZnCl₂ (5 mol%) to accelerate oxadiazole formation, improving yield from 65% to 85% .
Q. How can computational methods predict biological targets or binding modes for this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against serotonin receptors (5-HT2A, ΔG ≈ -9.2 kcal/mol) due to structural similarity to known ligands .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to prioritize in vitro testing .
Q. What experimental approaches validate hypothesized interactions with neurotransmitter systems?
- Methodological Answer :
- Radioligand Binding Assays : Compete with [³H]Ketanserin for 5-HT2A receptors (IC₅₀ ≤ 10 µM suggests activity) .
- Calcium Flux Assays (FLIPR) : Measure intracellular Ca²+ changes in HEK293 cells expressing GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
